IEM 1925 dihydrobromide acts as a voltage- and use-dependent open-channel antagonist of AMPA receptors. This means it blocks the activity of a specific type of glutamate receptor, a crucial neurotransmitter involved in various brain functions, including learning, memory, and movement.
The compound exhibits selectivity towards AMPA receptor subtypes, potently blocking receptors lacking the GluA2 subunit compared to those containing it. Additionally, it demonstrates a slower unblocking rate compared to other similar compounds, potentially leading to more sustained effects.
Current research on IEM 1925 dihydrobromide primarily focuses on its potential in:
N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide, also known as N-(1-Phenylcyclohexyl)-1,5-pentanediamine dihydrobromide, is a chemical compound with the molecular formula C17H28N2·2HBr and a molecular weight of approximately 422.24 g/mol. This compound features a pentanediamine backbone substituted with a phenylcyclohexyl group, which provides unique structural properties that may influence its biological activity and applications in various fields .
These reactions are significant for modifying the compound's properties for specific applications.
Research indicates that N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide exhibits notable biological activity. It acts as a voltage- and use-dependent open-channel antagonist of AMPA receptors, which are critical for synaptic transmission in the central nervous system. This property suggests potential applications in neuropharmacology, particularly in studying excitatory neurotransmission and developing treatments for neurological disorders .
The synthesis of N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide typically involves several steps:
This multi-step synthesis allows for the precise control of the final compound's purity and yield .
N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide has several applications:
Studies investigating the interactions of N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide with biological systems have shown that it can modulate neuronal activity by blocking AMPA receptors. This blockade can lead to alterations in synaptic plasticity and neurotransmitter release, making it a valuable tool for understanding mechanisms underlying learning and memory processes .
Several compounds share structural similarities with N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,5-Pentanediamine | Simple diamine structure | Basic amine without aromatic groups |
N-(Phenylmethoxy)-1,5-pentanediamine | Contains methoxy substituent | Variation in substituents affecting solubility |
N,N-Dimethyl-1,5-pentanediamine | Dimethylated version | Increased lipophilicity |
N-(Cyclohexyl)-1,5-pentanediamine | Cyclohexane substitution | Similar structure but different cyclic group |
N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide is unique due to its combination of a cyclohexyl group with a phenyl moiety, which enhances its biological activity compared to simpler diamines or those without aromatic substituents .
The retrosynthetic analysis of N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide requires systematic disconnection of the target molecule into synthetically accessible fragments [6]. The primary retrosynthetic approach involves disconnection at the carbon-nitrogen bond linking the pentanediamine chain to the phenylcyclohexyl moiety [10]. This strategic bond cleavage reveals two key synthetic building blocks: 1-phenylcyclohexylamine and 1,5-dibromopentane or equivalent pentanediamine precursors [9].
The phenylcyclohexyl substitution pattern can be approached through multiple retrosynthetic pathways [8]. The most direct route involves the formation of the phenylcyclohexyl unit through Grignard or organolithium chemistry, where phenylmagnesium bromide or phenyllithium reacts with cyclohexanone to generate 1-phenylcyclohexanol [8] [13]. Subsequent conversion of the alcohol to the corresponding amine through azide displacement represents a well-established synthetic transformation [9] [43].
Alternative retrosynthetic strategies focus on direct coupling approaches between pre-formed cyclohexyl and phenyl components [42]. The cyclohexyl-phenyl bond formation can be achieved through Friedel-Crafts acylation followed by reduction, or through transition metal-catalyzed cross-coupling reactions [38]. These approaches offer greater flexibility in introducing substituents on either the cyclohexyl or phenyl rings during the synthetic sequence [39].
The pentanediamine component requires strategic consideration of nitrogen protection and deprotection sequences [12]. Retrosynthetic analysis reveals that 1,5-dibromopentane serves as an excellent electrophilic partner for nucleophilic substitution reactions with primary amines [9]. The linear five-carbon chain provides optimal spacing for the formation of the desired diamine structure while minimizing competing cyclization reactions [41].
Retrosynthetic Fragment | Synthetic Equivalent | Commercial Availability | Estimated Cost (per gram) |
---|---|---|---|
1-Phenylcyclohexylamine | 1-Phenylcyclohexanol + NaN3 | Limited | $45-60 |
Pentanediamine precursor | 1,5-Dibromopentane | Readily available | $8-12 |
Phenyl component | Phenylmagnesium bromide | Commercial | $15-20 |
Cyclohexyl component | Cyclohexanone | Commercial | $3-5 |
The formation of dihydrobromide salts from organic diamines proceeds through a well-characterized acid-base neutralization mechanism [7] [15]. The process involves protonation of both nitrogen atoms in the pentanediamine chain by hydrobromic acid, resulting in the formation of a stable ionic compound [26]. The mechanistic pathway begins with the approach of hydrobromic acid molecules to the basic nitrogen centers, where the high electronegativity difference between hydrogen and bromine facilitates proton transfer [16].
The first protonation occurs at the primary amine terminus of the pentanediamine chain, forming an ammonium bromide intermediate [26]. This initial protonation increases the electron-withdrawing character of the substituted nitrogen, moderately reducing the basicity of the remaining primary amine group [15]. However, the five-carbon spacer chain provides sufficient distance to minimize electronic interference, allowing the second protonation to proceed readily under standard conditions [7].
Kinetic studies of diamine protonation reveal that the reaction follows second-order kinetics, with rate constants dependent on both the concentration of hydrobromic acid and the diamine substrate [44]. The reaction mechanism proceeds through a concerted proton transfer process, where hydrogen bonding interactions stabilize the transition state [12]. Solvent effects play a crucial role in determining the reaction rate, with polar protic solvents facilitating faster protonation through enhanced solvation of the ionic products [16].
The thermodynamic stability of the dihydrobromide salt results from multiple favorable interactions [15]. Ionic bonding between the protonated ammonium centers and bromide anions provides the primary stabilization energy, while hydrogen bonding networks between the salt and solvent molecules contribute additional stabilization [7]. Crystal packing forces in the solid state further enhance the overall stability of the dihydrobromide form compared to the free base [20].
Parameter | Value | Units | Reference Conditions |
---|---|---|---|
First Protonation Rate Constant | 2.4 × 10⁵ | M⁻¹s⁻¹ | 25°C, aqueous solution |
Second Protonation Rate Constant | 1.8 × 10⁵ | M⁻¹s⁻¹ | 25°C, aqueous solution |
Enthalpy of Salt Formation | -186 | kJ/mol | Standard conditions |
Entropy Change | -142 | J/mol·K | Standard conditions |
The purification of N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide requires specialized techniques adapted for ionic organic compounds [18] [28]. Conventional silica gel chromatography presents significant challenges due to strong acid-base interactions between the basic diamine functionality and acidic silica surface [25]. These interactions lead to irreversible adsorption, peak broadening, and potential compound degradation during attempted purification [18].
Recrystallization represents the primary purification method for the dihydrobromide salt [21] [22]. The optimal recrystallization solvent system involves a mixture of ethanol and water in a 3:1 ratio, providing excellent solubility at elevated temperatures while promoting selective crystallization upon cooling [23]. The recrystallization process begins by dissolving the crude dihydrobromide salt in hot ethanol-water mixture at 75-80°C, followed by controlled cooling to room temperature over a period of 2-3 hours [24].
Alternative purification approaches utilize reverse-phase high-performance liquid chromatography for analytical and preparative applications [35]. The ionic nature of the dihydrobromide salt provides excellent retention on C18 stationary phases when using acetonitrile-water mobile phase systems [35]. Gradient elution conditions starting with 10% acetonitrile and progressing to 90% acetonitrile over 30 minutes achieve baseline separation from common impurities [25].
Ion-exchange chromatography offers another effective purification strategy for charged diamine species [20]. Strong cation exchange resins efficiently retain the protonated diamine, allowing selective elution with graduated salt solutions or pH adjustment [28]. This approach proves particularly valuable for removing neutral organic impurities and unreacted starting materials that do not interact with the ion-exchange resin [18].
Yield optimization strategies focus on maximizing conversion efficiency while minimizing side product formation [19]. Temperature control during the synthesis maintains reaction selectivity, with optimal conditions ranging from 60-80°C depending on the specific synthetic step [38]. Solvent selection significantly impacts yield, with polar aprotic solvents like dimethylformamide providing superior results for nucleophilic substitution reactions .
Purification Method | Yield Recovery | Purity Achieved | Processing Time |
---|---|---|---|
Recrystallization (EtOH/H2O) | 78-85% | >95% | 4-6 hours |
Reverse-phase HPLC | 85-92% | >98% | 2-3 hours |
Ion-exchange chromatography | 80-88% | >96% | 3-4 hours |
Combined recrystallization/HPLC | 75-82% | >99% | 6-8 hours |
Analytical characterization of the purified compound employs multiple spectroscopic techniques to confirm structure and purity [29] [30]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals for the phenylcyclohexyl protons appearing in the aromatic region (7.1-7.5 ppm) and cyclohexyl region (1.2-2.8 ppm) [31] [36]. Mass spectrometry analysis confirms the molecular ion peak and fragmentation patterns consistent with the expected dihydrobromide salt structure [33] [37].